3,5-Dibromo-4-methylphenol

Description

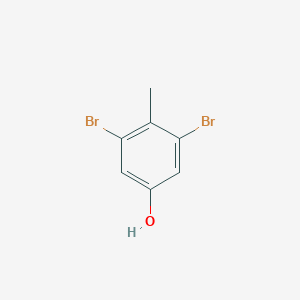

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCQKKVGMZCWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930598 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-81-2, 86006-42-0 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dibromomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromo-4-methylphenol CAS number and properties

An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol (CAS: 13979-81-2)

Introduction

This compound, also known by its synonym 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenolic hydroxyl group, a methyl substituent, and two bromine atoms on a benzene ring, makes it a versatile intermediate and building block. The strategic placement of these functional groups provides multiple reactive sites, enabling its use in the construction of more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway with mechanistic considerations, its chemical reactivity, and essential safety protocols for laboratory professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental design.

| Identifier | Value | Source(s) |

| CAS Number | 13979-81-2 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [2][3][5][7] |

| Molecular Formula | C₇H₆Br₂O | [2][3][4][5][6][7] |

| Molecular Weight | 265.93 g/mol | [3][4][5][6][7] |

| Appearance | White to cream, orange, or green powder/crystals | [1][2] |

| Melting Point | 105–110 °C | [1][5] |

| Boiling Point | 280–286 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 8.36 ± 0.23 | [1] |

| InChI Key | AXCQKKVGMZCWPC-UHFFFAOYSA-N | [2][3][5][7] |

| SMILES | CC1=C(Br)C=C(O)C=C1Br | [2][3][5][7] |

Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for this compound are not detailed in readily available literature, its structure strongly suggests a direct electrophilic aromatic substitution pathway starting from 4-methylphenol (p-cresol). This approach is analogous to established bromination methods for other phenolic compounds.[8][9]

Proposed Synthetic Workflow

The proposed synthesis involves the controlled dibromination of p-cresol. The hydroxyl group is a powerful activating and ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.

Caption: Proposed synthesis of this compound via electrophilic bromination of p-cresol.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard organic chemistry procedures. Each step includes a rationale to ensure reproducibility and safety.

-

Reaction Setup: Dissolve 1.0 equivalent of 4-methylphenol in a suitable solvent, such as glacial acetic acid, in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath to maintain a temperature of 0-5°C.

-

Causality: Acetic acid is a common solvent for halogenation that can moderate the reaction. The ice bath is crucial to control the exothermic nature of the bromination, preventing over-reaction and the formation of undesired byproducts.

-

-

Bromine Addition: Slowly add 2.0 equivalents of molecular bromine (Br₂), dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel over 30-60 minutes.

-

Causality: A stoichiometric amount of two equivalents ensures dibromination. Slow, dropwise addition is a critical control measure to manage heat evolution and maintain selectivity.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Causality: Allowing the reaction to proceed at room temperature provides the necessary activation energy for the second bromination to complete, maximizing the yield of the desired product.

-

-

Workup and Quenching: Pour the reaction mixture into a beaker containing cold water. To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the characteristic orange-brown color of bromine disappears.

-

Causality: The product is insoluble in water and will precipitate out. Sodium bisulfite is a reducing agent that safely quenches excess bromine, a necessary step for safe handling and purification.

-

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Causality: Filtration isolates the crude solid. Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity, which can be validated by melting point analysis and spectroscopic methods.

-

Reactivity and Potential Applications

The utility of this compound in drug development and materials science stems from the distinct reactivity of its functional groups.

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.

-

Bromine Atoms: The two bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular scaffold.

-

Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution, although it is deactivated by the bromine atoms.

Caption: Key reactive sites and potential synthetic transformations of this compound.

These reactive handles make it a valuable precursor for:

-

Pharmaceuticals: As a scaffold for building complex, poly-substituted aromatic compounds with potential biological activity.[10][11]

-

Agrochemicals: In the synthesis of novel herbicides and fungicides.[10][11]

-

Flame Retardants: Brominated phenols are widely used as flame retardants; this molecule could serve as a monomer for specialty polymers.

-

Dye Synthesis: As an intermediate in the production of specialized dyes and pigments.[11]

Analytical Characterization

Confirming the identity and purity of this compound requires standard analytical techniques.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for this compound.[6] The spectrum displays characteristic isotopic patterns for a dibrominated compound, with major peaks observed around m/z 266 and 268.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be definitive for structural elucidation, showing characteristic shifts for the aromatic protons, the methyl group, and the carbon atoms of the ring.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a broad O-H stretching band for the phenolic group and C-Br stretching bands.

-

Melting Point Analysis: A sharp melting point within the literature range (105-110 °C) is a strong indicator of high purity.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to the following safety protocols is mandatory.

GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][7][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][7][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5][7][12] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][12] The compound should be stored at room temperature.[1]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[12]

Conclusion

This compound is a valuable and highly functionalized chemical intermediate. Its well-defined structure and multiple points for synthetic modification make it an important tool for researchers in medicinal chemistry, agrochemical development, and polymer science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- This compound | C7H6Br2O | CID 55457. PubChem. [Link]

- Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. PrepChem.com. [Link]

- This compound. NIST WebBook. [Link]

- This compound (C7H6Br2O). PubChemLite. [Link]

- Write down the synthetic scheme for the formation of 4-methylphenol

- p-BROMOPHENOL. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound CAS#: 13979-81-2 [chemicalbook.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-BROMO-4-METHYLPHENOL | 60710-39-6 [chemicalbook.com]

- 11. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-methylphenol

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dibromo-4-methylphenol, a key aromatic building block. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and industrial setting.

Introduction and Chemical Identity

This compound, also known as 3,5-Dibromo-p-cresol, is a disubstituted phenol characterized by a methyl group and two bromine atoms attached to the aromatic ring. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis. The strategic placement of the bromine atoms allows for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl group offers a site for etherification, esterification, and other modifications.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. The arrangement of atoms in this compound dictates its reactivity and interactions.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 13979-81-2 | [1][2][3] |

| Molecular Formula | C₇H₆Br₂O | [1][2][3] |

| Molecular Weight | 265.93 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| InChI Key | AXCQKKVGMZCWPC-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=C(C=C1Br)O)Br | [4] |

| Synonyms | 3,5-Dibromo-p-cresol | [4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 103.5-112.5 °C | [2] |

| Boiling Point | 280-286 °C | |

| Solubility | Soluble in methanol. | |

| pKa | 8.36 ± 0.23 (Predicted) | |

| Density | 1.948 ± 0.06 g/cm³ (Predicted) |

Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Br stretching vibrations would appear in the lower frequency region, typically below 1000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule: the methyl carbon, the two equivalent brominated aromatic carbons, the two equivalent non-brominated aromatic carbons, the carbon bearing the methyl group, and the carbon bearing the hydroxyl group. Due to symmetry, fewer than seven signals would be expected.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of p-cresol (4-methylphenol). The hydroxyl and methyl groups are ortho-, para-directing activators. With the para position blocked by the methyl group, bromination occurs at the ortho positions. The use of two equivalents of a brominating agent leads to the formation of the dibrominated product.

Representative Experimental Protocol: Bromination of p-Cresol

The following is a representative, self-validating protocol for the synthesis of a dibrominated p-cresol derivative, which can be adapted for this compound. This protocol is based on established methods for the bromination of phenols.

Materials:

-

p-Cresol

-

Bromine

-

Chloroform (or other suitable inert solvent)

-

5% aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a four-necked round-bottomed flask equipped with a condenser, a thermometer, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 mole) in chloroform.

-

Bromination: Cool the solution to 20-25°C using an external cooling bath. Slowly add bromine (2.0 moles) dropwise with continuous stirring over a period of 1 hour, maintaining the temperature between 20-25°C. The slow addition and temperature control are crucial to prevent the formation of over-brominated byproducts.

-

Reaction Monitoring: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 5% aqueous sodium bisulfite solution to quench any unreacted bromine.

-

Wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

-

Caption: A representative workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields of chemical synthesis.

Medicinal Chemistry and Drug Development

Brominated phenols are important precursors in the synthesis of more complex molecules with potential biological activity. The bromine atoms can be readily substituted using modern cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, to introduce a wide range of substituents.

A notable application is in the synthesis of 3,4,5-trimethoxytoluene, an important intermediate for the cardiovascular agent Coenzyme-Q10.[6] The synthesis involves the bromination of p-cresol to give a dibromo-p-cresol, which is then subjected to methoxylation.[6] Although the literature describes the direct methoxylation of 3,5-dibromo-p-cresol, a more advantageous route involves the methylation of the hydroxyl group prior to methoxylation to reduce tar formation and facilitate purification.[6]

Agrochemicals and Dyestuffs

While specific, large-scale applications are not extensively documented in publicly available literature, the structural motifs present in this compound suggest its potential use as an intermediate in the synthesis of agrochemicals and dyes. Halogenated phenols are known to be precursors for certain classes of herbicides and fungicides. Similarly, the phenolic structure allows for its incorporation into azo dyes and other chromophoric systems. However, it is primarily recognized as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Skin corrosion/irritation | H315: Causes skin irritation | [4] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | [4] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis from readily available p-cresol is straightforward, and its dibromo-substitution pattern allows for a wide range of subsequent chemical transformations. While its primary documented application is as a precursor in the synthesis of a key intermediate for Coenzyme-Q10, its structural features suggest broader potential in the fields of agrochemicals and materials science. A thorough understanding of its properties and adherence to appropriate safety protocols are essential for its effective and safe utilization in research and development.

References

- NIST. (n.d.). This compound. NIST Mass Spectrometry Data Center.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2007).

- Sankaranarayanan, A., & Chandalia, S. B. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 10(3), 487–492.

Sources

- 1. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-BROMO-4-METHYLPHENOL | 60710-39-6 [chemicalbook.com]

The Definitive Guide to the Structural Analysis and Confirmation of 3,5-Dibromo-4-methylphenol

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Structural Integrity in Chemical Research

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Any ambiguity in the structural assignment of a compound can lead to misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of research programs. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical logic required for the robust structural analysis and confirmation of 3,5-Dibromo-4-methylphenol, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields.

This document moves beyond a simple recitation of procedures. As a senior application scientist, the emphasis here is on the causality behind experimental choices, the establishment of self-validating analytical systems, and the authoritative grounding of all claims in established scientific principles.

Physicochemical Properties of this compound

A foundational step in the analysis of any compound is the characterization of its fundamental physicochemical properties. This data provides a preliminary basis for identification and is crucial for the selection of appropriate analytical techniques.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dibromo-p-cresol | [1] |

| CAS Number | 13979-81-2 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | White to cream crystals or powder | |

| Melting Point | 103.5-112.5 °C |

Synthesis and Purification: Establishing a Verifiable Starting Point

The structural confirmation of a compound is intrinsically linked to its synthesis. A well-defined synthetic route provides a logical framework for the expected molecular structure. The synthesis of this compound is typically achieved through the electrophilic bromination of p-cresol (4-methylphenol).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the bromination of phenols.

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser with a gas outlet to neutralize the evolved HBr, dissolve p-cresol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The exothermic nature of this reaction necessitates careful temperature management to prevent the formation of over-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any excess bromine by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

The choice of a controlled, stepwise addition of bromine at low temperatures is a critical experimental parameter. It leverages the activating effect of the hydroxyl and methyl groups on the aromatic ring while minimizing the formation of polybrominated species, thus ensuring a higher yield of the desired product.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis: A Multi-faceted Approach to Structural Elucidation

The confirmation of the structure of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to a series of single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR (Predicted): The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm, integrating to 2H. The symmetry of the molecule makes these two protons chemically equivalent, and with no adjacent protons, they appear as a singlet.

-

Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm, integrating to 3H. The methyl protons are not coupled to any other protons.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 4-8 ppm), integrating to 1H. Its position is concentration and solvent-dependent. This peak will exchange with D₂O, a key confirmatory test.

¹³C NMR (Predicted): The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-OH) | 150-155 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-3, C-5 (C-Br) | 110-115 | The carbons directly bonded to the electronegative bromine atoms. |

| C-2, C-6 (C-H) | 130-135 | The aromatic CH carbons. |

| C-4 (C-CH₃) | 125-130 | The quaternary carbon attached to the methyl group. |

| -CH₃ | 20-25 | The methyl carbon. |

Note: Predicted chemical shifts are based on data from similar compounds and computational models.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. A small amount of the crystalline product is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3200-3600 | O-H stretch | A strong, broad band characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. |

| ~3000 | C-H stretch (aromatic) | Medium to weak bands. |

| ~2900 | C-H stretch (methyl) | Medium to weak bands. |

| 1550-1600 | C=C stretch (aromatic) | One or more medium to strong bands. |

| ~1450 | C-H bend (methyl) | A medium intensity band. |

| 1150-1250 | C-O stretch (phenol) | A strong band. |

| 800-900 | C-H out-of-plane bend | A strong band indicative of the substitution pattern on the aromatic ring. |

| 500-700 | C-Br stretch | One or two medium to strong bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the analyte from any residual solvent or impurities.

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit several key features:

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet:

-

M⁺: at m/z ~264 (containing two ⁷⁹Br atoms)

-

[M+2]⁺: at m/z ~266 (containing one ⁷⁹Br and one ⁸¹Br atom) - this peak will be approximately twice the intensity of the M⁺ peak.

-

[M+4]⁺: at m/z ~268 (containing two ⁸¹Br atoms) - this peak will be of similar intensity to the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of two bromine atoms.[1][2]

-

-

Key Fragmentation Patterns:

-

Loss of a bromine atom ([M-Br]⁺): A significant fragment at m/z ~185 and ~187.

-

Loss of a methyl group ([M-CH₃]⁺): A fragment cluster around m/z ~249, 251, 253.

-

Loss of CO ([M-CO]⁺): A common fragmentation pathway for phenols.

-

Sources

Introduction: The Dual Significance of Bromophenols

An In-depth Technical Guide to the Theoretical Properties of Substituted Bromophenols

Substituted bromophenols (BPs) represent a fascinating class of molecules, occupying a dual role in scientific research. Naturally occurring in marine organisms like algae, they are lauded for a wide spectrum of biological activities, including potent antioxidant, antimicrobial, and anticancer effects[1][2]. This has positioned them as promising scaffolds in drug discovery and as valuable components in functional foods[2]. Conversely, their widespread use as brominated flame retardants (BFRs) and their potential to form hazardous byproducts means they are also significant environmental contaminants, necessitating a thorough understanding of their toxicity and fate[3][4].

This guide, intended for researchers, scientists, and drug development professionals, delves into the core theoretical properties of substituted bromophenols. By leveraging computational chemistry, we can dissect the structure-property relationships that govern their behavior. This theoretical approach provides a predictive framework that is indispensable for both harnessing their therapeutic potential and mitigating their environmental risk. We will explore how the number and position of bromine substituents fundamentally alter the electronic structure, acidity, antioxidant capacity, and toxicity of the phenol ring, providing a mechanistic basis for their observed properties.

Molecular and Electronic Structure: The Inductive and Steric Influence of Bromine

The foundational properties of any molecule are dictated by its geometry and electronic landscape. For substituted bromophenols, these are heavily influenced by the interplay of intramolecular hydrogen bonding, steric hindrance, and the potent inductive (electron-withdrawing) effects of the bromine atoms[3][5]. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G++(d,p) level of theory, have proven to be a reliable method for elucidating these properties across the entire series of 19 bromophenol congeners[3][5].

Impact on Molecular Geometry

The substitution of hydrogen with bromine on the phenol ring introduces systematic changes to the molecule's geometry. Key trends observed as the number of bromine substitutions increases include:

-

Increase in O-H Bond Length: The strong electron-withdrawing nature of bromine pulls electron density away from the hydroxyl group, weakening the O-H bond and increasing its length.

-

Decrease in C-O Bond Length: Concurrently, the inductive effect strengthens the C-O bond.

-

Intramolecular Hydrogen Bonding: In ortho-substituted bromophenols, the proximity of the bromine and hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which significantly stabilizes the molecule[3][5][6].

These structural modifications are not merely geometric shifts; they are directly linked to the molecule's reactivity, acidity, and spectroscopic signatures.

| Property | Phenol (Reference) | Monobromophenols (Avg.) | Dibromophenols (Avg.) | Tribromophenols (Avg.) |

| O-H Bond Length (Å) | ~0.963 | ~0.965 | ~0.967 | ~0.969 |

| C-O Bond Length (Å) | ~1.364 | ~1.355 | ~1.351 | ~1.349 |

| O-H Stretching Freq. (cm⁻¹) | ~3657 | Red-shifted | Further Red-shifted | Significantly Red-shifted |

| Data synthesized from trends described in Han, J., Lee, H., & Tao, F. M. (2005)[3][5]. |

Electronic Descriptors and Reactivity

Quantum chemical descriptors calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide profound insights into chemical reactivity.

-

HOMO-LUMO Energy Gap (Egap): The Egap is an indicator of chemical stability. A smaller gap generally implies higher reactivity. The substitution of bromine, a weak electron-withdrawing group, tends to lower both HOMO and LUMO energy levels, affecting the overall gap and influencing the molecule's susceptibility to electronic transitions and reactions[7]. For instance, higher brominated congeners exhibit red-shifted absorption spectra, indicating a smaller energy gap and a greater propensity for photodecomposition[8].

-

Global Reactivity Indices: Parameters like chemical hardness (η), electrophilicity (ω), and chemical potential (μ) can be derived from HOMO and LUMO energies. Studies comparing p-halophenols show that while energy gaps are similar, differences in electrophilicity indices can point to subtle variations in reactivity towards nucleophiles.

Caption: The primary antioxidant mechanism for bromophenols is Hydrogen Atom Transfer (HAT).

Toxicity Prediction: Quantitative Structure-Activity Relationships (QSAR)

For drug development and environmental risk assessment, predicting the toxicity of substituted bromophenols is paramount. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are powerful computational tools used for this purpose.[9][10] QSAR is a mathematical approach that correlates the chemical structure and physicochemical properties of a compound with its biological activity or toxicity.[10]

Building a QSAR Model

The development of a robust QSAR model involves several key steps:

-

Data Collection: Gathering a dataset of bromophenols with experimentally measured toxicity data (e.g., LC₅₀ or EC₅₀ values) for a specific biological endpoint.[11][12]

-

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include:

-

Lipophilicity: n-octanol/water partition coefficient (log Kow or log P), a key factor in bioavailability and toxicity.[11][13]

-

Electronic: pKa, Hammett constants (σ), HOMO/LUMO energies, dipole moment.[11][13][14]

-

Steric/Topological: Molecular weight, molar refractivity, connectivity indices.[13][14]

-

-

Model Development: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation linking the most relevant descriptors to the observed toxicity.[9]

-

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external datasets to ensure it is statistically robust and not overfitted.[10]

Studies on substituted phenols consistently show that toxicity is strongly dependent on hydrophobicity (log Kow) and, for ionizable compounds, the acid dissociation constant (pKa).[11] Generally, toxicity increases with both higher log P and a lower pKa (i.e., greater acidity).[11] Furthermore, acute toxicity tends to increase with the number of substituted bromine atoms.[12]

Caption: A generalized workflow for developing a predictive QSAR model for bromophenol toxicity.

Experimental Protocols: A Self-Validating Computational Approach

To ensure scientific integrity and reproducibility, the theoretical protocols used must be clearly defined. Below are exemplary, step-by-step methodologies for the key computational experiments described in this guide.

Protocol: DFT Calculation of Molecular Properties

This protocol outlines the steps to calculate the optimized geometry and electronic properties of a substituted bromophenol, such as 2,4-dibromophenol.

-

Structure Generation: Build the 3D structure of 2,4-dibromophenol using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Creation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following:

-

Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).

-

Method: B3LYP/6-311G++(d,p). This combination is a well-established standard for this class of molecules.[3][5]

-

Solvation (Optional): To simulate a solvent environment (e.g., water), use a continuum model like the Polarizable Continuum Model (SCRF=PCM,Solvent=Water).

-

-

Execution: Submit the calculation to the software.

-

Validation of Output:

-

Confirm that the geometry optimization converged successfully.

-

Check the frequency calculation results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Data Extraction: From the output file, extract:

-

Geometric Data: Final optimized coordinates, bond lengths (O-H, C-O, C-Br), and bond angles.

-

Thermodynamic Data: Enthalpy and Gibbs free energy.

-

Electronic Data: Energies of HOMO and LUMO orbitals.

-

Spectroscopic Data: Calculated IR vibrational frequencies.

-

Protocol: QSAR Model Development

This protocol describes a generalized workflow for creating a predictive toxicity model.

-

Dataset Assembly: Compile a list of at least 20-30 substituted phenols/bromophenols. For each, find a consistent experimental toxicity value (e.g., 48h-LC₅₀ in Daphnia magna) from authoritative databases or literature.

-

Descriptor Calculation: Using software (e.g., PaDEL-Descriptor, RDKit), calculate a block of relevant descriptors for each molecule (e.g., logP, pKa, molecular weight, number of bromine atoms, LUMO energy).

-

Data Preprocessing:

-

Normalize the data to prevent scaling artifacts.

-

Remove highly correlated descriptors (e.g., if correlation coefficient |r| > 0.9).

-

-

Data Splitting: Randomly divide the dataset into a training set (~80% of compounds) and an external test set (~20%).

-

Model Building (Training Set):

-

Using statistical software (e.g., R, Python with scikit-learn), apply multiple linear regression (MLR) to find the best linear relationship between the descriptors (independent variables) and toxicity (dependent variable).

-

Use feature selection techniques (e.g., stepwise regression) to identify the most statistically significant descriptors.

-

-

Model Validation:

-

Internal Validation: Perform leave-one-out cross-validation (q²) on the training set. A q² > 0.6 is generally considered good.

-

External Validation: Use the final model equation to predict the toxicity of the compounds in the test set. Calculate the predictive r² (r²pred). An r²pred > 0.6 indicates good predictive ability.

-

-

Applicability Domain: Define the chemical space (e.g., range of descriptor values) for which the model's predictions are reliable.

Conclusion

The theoretical investigation of substituted bromophenols provides an indispensable lens through which to understand and predict their behavior. Computational methods like Density Functional Theory and QSAR modeling transform our understanding from qualitative observation to quantitative prediction. By elucidating how bromine substitution systematically alters electronic structure, acidity, antioxidant potential, and toxicity, we gain a powerful predictive capability. This is crucial for the rational design of novel therapeutics that leverage the beneficial biological activities of these compounds, while also enabling robust risk assessment and management of their environmental impact. The continued synergy between theoretical prediction and experimental validation will be the cornerstone of future research in this important class of molecules.

References

- Han, J., Lee, H., & Tao, F. M. (2005). Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]

- Han, J., Lee, H., & Tao, F. M. (2005).

- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]

- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation.

- (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]

- (2022).

- El Ouafy, et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science. [Link]

- (2022).

- De, B. (2018). QSAR of toxicology of substituted phenols. J-Stage. [Link]

- Wang, Y., et al. (2022).

- (2024). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. NIH. [Link]

- (2018). Bromophenol Derivatives from the Red Alga Rhodomela confervoides.

- Wang, X., et al. (2001).

- Guesmi, H., et al. (2016). Photodecomposition of bromophenols. Charles Darwin University. [Link]

- Dar, A. A., et al. (2019). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products.

- (2018). Acidity order of 4-halophenols. Chemistry Stack Exchange. [Link]

- (2018). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory.

- Su, T., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. PMC - NIH. [Link]

- Som, A., & Badhani, B. (2000). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

- (2004). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.

- (2011). Effect of bromine substituent on optical properties of aryl compounds.

- Bromophenol. Wikipedia. [Link]

- (2020). Can you tell the order of acidic strength of para halogen substituted phenols? Quora. [Link]

- Çakmak, O., et al. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.

- (2001). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols.

- (2022). Acidity of Substituted Phenols. Chemistry LibreTexts. [Link]

- Wang, Y., et al. (2010). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. PubMed. [Link]

- De, P., & De, B. R. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

- Quantitative structure–activity rel

- (2023). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues.

- (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromophenol - Wikipedia [en.wikipedia.org]

- 5. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 9. ddg-pharmfac.net [ddg-pharmfac.net]

- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 11. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 12. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dibromo-4-methylphenol (CAS No. 13979-81-2), a compound of interest in various fields of chemical research and development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for predicting its chemical behavior. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural information each technique provides.

Introduction to this compound

This compound, also known as 3,5-dibromo-p-cresol, is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, gives rise to a unique spectroscopic fingerprint. The strategic placement of these functional groups influences the electronic environment of the molecule, which is directly probed by spectroscopic techniques. Accurate interpretation of its spectra is crucial for researchers working with this compound in areas such as synthetic chemistry, materials science, and pharmacology.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₇H₆Br₂O | PubChem[1] |

| Molecular Weight | 265.93 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13979-81-2 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the disposition of its protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting this spectrum lies in understanding how the bromine and hydroxyl substituents influence the chemical shifts of the aromatic and methyl protons.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Ar-H |

| Data not available | Data not available | Data not available | -CH ₃ |

| Data not available | Data not available | Data not available | -OH |

Interpretation and Causality:

The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C-OH and C-CH₃ bonds. Therefore, they are expected to appear as a single signal. The methyl protons would also give rise to a single signal. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet. The exact chemical shifts are influenced by the solvent used for the analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The symmetry of this compound will also be evident in its ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C -OH |

| Data not available | C -Br |

| Data not available | C -H |

| Data not available | C -CH₃ |

| Data not available | -C H₃ |

Interpretation and Causality:

Due to symmetry, the two bromine-bearing carbons (C3 and C5) will be equivalent, as will the two aromatic C-H carbons (C2 and C6). The carbon attached to the hydroxyl group (C1) and the carbon attached to the methyl group (C4) will each give a distinct signal. The methyl carbon will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretch (methyl) |

| ~1600 & ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-O stretch (phenol) |

| Below 800 | Strong | C-Br stretch |

Interpretation and Causality:

The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding between phenol molecules. The aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. The C=C stretching bands are characteristic of the aromatic ring. The strong C-O stretch is typical for phenols. The presence of heavy bromine atoms will give rise to strong absorptions in the lower frequency region of the spectrum. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which can provide further structural confirmation.

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[2]

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of the compound with the most abundant isotopes of carbon, hydrogen, oxygen, and bromine (¹²C, ¹H, ¹⁶O, ⁷⁹Br). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion:

-

M⁺ at m/z 266 (containing two ⁷⁹Br atoms)

-

M+2⁺ at m/z 268 (containing one ⁷⁹Br and one ⁸¹Br atom)

-

M+4⁺ at m/z 270 (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.

-

-

Major Fragment Ions: Common fragmentation pathways for halogenated phenols include the loss of a bromine atom, a hydrogen bromide molecule, or the methyl group.

Interpretation and Fragmentation Workflow:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

-

Ionization: Use a standard electron ionization source (typically 70 eV) to ionize the sample molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical patterns to confirm the presence of bromine atoms.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. NMR spectroscopy reveals the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups and their bonding environment, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical compound.

References

- National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- PubChem. This compound.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dibromo-4-methylphenol

Abstract: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dibromo-4-methylphenol (C₇H₆Br₂O).[1] Intended for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, including the prominent bromine isotopic patterns that are key to its identification. We will explore the mechanistic logic behind the formation of key fragment ions and provide a detailed, field-proven protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Significance of this compound

This compound, also known as 3,5-dibromo-p-cresol, is a halogenated phenolic compound.[1] The structural elucidation of such molecules is critical in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a definitive technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis. Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices.

The Molecular Ion and the Hallmark of Bromine

Under electron ionization, a 70 eV electron beam bombards the analyte molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion reveals the molecular weight of the compound.

A defining characteristic in the mass spectrum of any bromine-containing compound is the presence of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.5% and 49.5%, respectively).[2][3] This isotopic distribution is the single most valuable diagnostic tool for identifying the presence of bromine.

For this compound, which contains two bromine atoms, the molecular ion region will not be a single peak. Instead, it will manifest as a distinctive triplet of peaks:

-

M⁺•: The ion containing two ⁷⁹Br isotopes.

-

[M+2]⁺•: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺•: The ion containing two ⁸¹Br isotopes.

The statistical probability of these combinations results in a characteristic intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[4] This pattern is an unambiguous indicator of a dibrominated species.

| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Intensity |

| M⁺• | C₇H₆(⁷⁹Br)₂O | 264 | 1 |

| [M+2]⁺• | C₇H₆(⁷⁹Br)(⁸¹Br)O | 266 | 2 |

| [M+4]⁺• | C₇H₆(⁸¹Br)₂O | 268 | 1 |

| Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound. |

Principal Fragmentation Pathways

The excess energy imparted during ionization causes the molecular ion to fragment through specific, predictable bond cleavages. The stability of the resulting fragment ions and neutral losses dictates the most probable pathways. For this compound, the primary fragmentation routes involve cleavages alpha to the aromatic ring and rearrangements characteristic of phenols.

Loss of a Methyl Radical ([M-15]⁺)

A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl group (•CH₃, 15 Da). This occurs via cleavage of the bond between the aromatic ring and the methyl carbon. This fragmentation is favorable as it leads to the formation of a stable dibromophenoxy cation.

-

[C₇H₆Br₂O]⁺• → [C₆H₃Br₂O]⁺ + •CH₃

This fragment will also exhibit the characteristic 1:2:1 isotopic pattern at m/z 249, 251, and 253.

Loss of a Bromine Radical ([M-79/81]⁺)

The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br).[5] This results in a prominent fragment ion with a single bromine atom. Consequently, this fragment will show a 1:1 doublet pattern for its M' and M'+2 peaks.

-

[C₇H₆Br₂O]⁺• → [C₇H₆BrO]⁺ + •Br

This fragmentation results in a cluster of peaks around m/z 185 and 187. The NIST Mass Spectrometry Data Center reports a significant peak at m/z 185 for this compound.[1]

Loss of Carbon Monoxide ([M-28]⁺)

Phenolic compounds are known to undergo a characteristic rearrangement involving the expulsion of carbon monoxide (CO, 28 Da) from the molecular ion.[6][7] This process typically involves the formation of a more stable, five-membered ring structure.

-

[C₇H₆Br₂O]⁺• → [C₆H₆Br₂]⁺• + CO

This fragment would produce a 1:2:1 isotopic cluster at m/z 236, 238, and 240.

Sequential Fragmentations

The primary fragments can undergo further fragmentation, leading to the complex pattern observed in the full mass spectrum. A notable sequential loss is the expulsion of CO following the loss of a bromine atom.

-

[C₇H₆BrO]⁺ → [C₆H₆Br]⁺ + CO

This would result in a fragment ion (bromobenzene cation) with a characteristic 1:1 isotopic doublet at m/z 157 and 159.

Visualizing the Fragmentation Cascade

The following diagram, rendered in DOT language, illustrates the primary fragmentation pathways originating from the molecular ion of this compound.

Sources

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. savemyexams.com [savemyexams.com]

- 5. ms isotopes: Br and Cl [employees.csbsju.edu]

- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

The Chemistry and Chronicle of Dibrominated Cresols: A Technical Guide for the Modern Researcher

Abstract

Dibrominated cresols, a class of halogenated phenolic compounds, have traversed a fascinating journey from their initial discovery in the late 19th century to their contemporary applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these versatile molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind synthetic methodologies, provides detailed experimental protocols, and offers insights into the historical and modern significance of dibrominated cresols. Through a blend of historical context and practical technical information, this guide aims to be an essential resource for those working with or interested in this important class of chemical compounds.

Introduction: The Cresol Family and the Impact of Bromination

Cresols, or methylphenols, are aromatic organic compounds that exist as three isomers: ortho-, meta-, and para-cresol.[1] They are naturally occurring constituents of coal tar and are also synthesized on a large scale for a variety of industrial applications.[2] The introduction of bromine atoms onto the cresol ring dramatically alters the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. This modification, known as bromination, has been a cornerstone of synthetic organic chemistry for over a century, enabling the creation of a vast array of functionalized molecules.

Dibrominated cresols, featuring two bromine atoms on the aromatic ring, represent a particularly interesting subset of these compounds. The position of the bromine atoms, in addition to the location of the methyl and hydroxyl groups, gives rise to a number of possible isomers, each with unique characteristics and potential applications. This guide will focus on the most significant of these isomers, tracing their path from discovery to their roles in modern science.

A Historical Chronicle: The Discovery and Early Development of Dibrominated Cresols

The story of dibrominated cresols is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following Joseph Lister's pioneering work with phenol as an antiseptic in the 1860s, the broader class of phenolic compounds, including cresols, garnered significant scientific interest for their disinfectant properties.[3][4] The strong germicidal activity of cresols made them attractive candidates for various applications, and chemists of the era actively explored their derivatives.[3]

While pinpointing the exact first synthesis of every dibrominated cresol isomer is a challenge of sifting through late 19th-century chemical literature, early reports from German and British chemists laid the groundwork. Key publications in journals such as Berichte der deutschen chemischen Gesellschaft and the Journal of the Chemical Society from the 1880s onwards describe the bromination of cresols, often yielding mixtures of mono- and polybrominated products. For instance, the work of Auwers and Reis in 1896 on the preparation of 3,5-Dibromo-4-hydroxybenzonitrile implies the prior existence and use of the corresponding brominated cresol precursors.[5]

The primary impetus for this early research was twofold: the quest for more potent antiseptics and the development of new synthetic intermediates for the burgeoning dyestuff industry. The introduction of bromine was known to enhance the antimicrobial activity of phenols, leading to the investigation of various brominated cresols for use in disinfectant formulations.[6]

Synthesis and Manufacturing: From Laboratory Curiosities to Industrial Chemicals

The synthesis of dibrominated cresols has evolved from early, often non-selective, laboratory preparations to highly optimized industrial processes. The fundamental reaction remains the electrophilic aromatic substitution of the cresol ring with bromine. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.

Foundational Synthetic Approaches

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. This interplay of directing effects, combined with steric hindrance, governs the position of bromination.

A generalized workflow for the laboratory synthesis of dibrominated cresols is depicted below:

Caption: Generalized workflow for the synthesis of dibrominated cresols.

Key Isomers and Their Synthesis

The following table summarizes the synthesis and key properties of some of the most common dibrominated cresol isomers:

| Isomer | Structure | Starting Material | Typical Brominating Agent | Key Properties |

| 2,4-Dibromo-m-cresol |  | m-Cresol | Bromine in acetic acid | Intermediate in synthesis |

| 4,6-Dibromo-m-cresol |  | m-Cresol | Bromine in various solvents | Antiseptic properties |

| 4,6-Dibromo-o-cresol |  | o-Cresol | Bromine in various solvents | Disinfectant, preservative[7] |

| 2,6-Dibromo-p-cresol |  | p-Cresol | Bromine in various solvents | Intermediate for herbicides and flame retardants |

Industrial Scale Production

The transition to industrial-scale production necessitated the development of more controlled and efficient bromination processes. Patents from the mid-20th century describe methods for the selective bromination of cresols to yield specific isomers in high purity. These processes often involve the use of specific solvents, temperature control, and in some cases, catalysts to direct the bromination to the desired positions. For example, a process for the production of 4-hydroxy-3,5-dibromobenzaldehyde starts with the nucleus bromination of p-cresol to 2,6-dibromo-p-cresol.

A key challenge in the industrial synthesis of dibrominated cresols is the potential for the formation of a mixture of isomers and over-brominated products. Careful control of reaction parameters is crucial to achieve high selectivity.

Applications: From Antiseptics to Modern Drug Discovery

The applications of dibrominated cresols have evolved significantly since their initial use as simple disinfectants. While their antimicrobial properties remain relevant, their role as versatile chemical intermediates has become increasingly important.

Antiseptics and Disinfectants

Building on the legacy of Lister, brominated phenols and cresols were recognized for their enhanced antiseptic properties.[3] The presence of bromine atoms is thought to increase the lipophilicity of the molecule, facilitating its penetration into bacterial cell membranes and subsequent disruption of cellular function.[3] Specific isomers, such as 4,6-dibromo-o-cresol and 2,6-dibromo-p-cresol, have been patented for use in disinfectant compositions.

Chemical Intermediates

Dibrominated cresols serve as valuable building blocks in organic synthesis. The bromine atoms can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of new functional groups.

Caption: Dibrominated cresols as versatile intermediates in modern organic synthesis.

This reactivity has been exploited in the synthesis of a wide range of more complex molecules, including:

-

Pharmaceuticals: Brominated compounds are used in the synthesis of numerous drugs, acting as key intermediates or as part of the final active pharmaceutical ingredient.[6]

-

Agrochemicals: The structural motifs found in dibrominated cresols are present in some herbicides and pesticides.

-